molecular formula C10H18O5 B13795223 (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate CAS No. 524067-99-0

(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate

Cat. No.: B13795223
CAS No.: 524067-99-0
M. Wt: 218.25 g/mol
InChI Key: SNINRMTURKTIGQ-UHFFFAOYSA-N
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Description

(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an oxetane ring and an acetate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate typically involves the esterification of (3-ethyl-3-oxetanyl)methanol with (2-hydroxyethoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: (3-ethyl-3-oxetanyl)methanol and (2-hydroxyethoxy)acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary alcohols.

Mechanism of Action

The mechanism of action of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active molecules that interact with biological pathways. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Uniqueness: (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate stands out due to its unique structure, which includes both an oxetane ring and an acetate ester group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

524067-99-0

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(3-ethyloxetan-3-yl)methyl 2-(2-hydroxyethoxy)acetate

InChI

InChI=1S/C10H18O5/c1-2-10(6-14-7-10)8-15-9(12)5-13-4-3-11/h11H,2-8H2,1H3

InChI Key

SNINRMTURKTIGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC(=O)COCCO

Origin of Product

United States

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